A Technical Guide to the Physicochemical Properties of 4-(2,4-Dimethylphenoxy)benzaldehyde
A Technical Guide to the Physicochemical Properties of 4-(2,4-Dimethylphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2,4-Dimethylphenoxy)benzaldehyde (CAS 78725-49-2) is a diaryl ether derivative with potential applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Diaryl ether scaffolds are recognized for their unique physicochemical properties which can impart desirable characteristics such as metabolic stability and cell membrane permeability in drug discovery.[2] However, a thorough review of scientific literature and chemical databases reveals a significant scarcity of published experimental data on the specific physical properties of this compound. This guide directly addresses this data gap. It provides an inferred physicochemical profile for the target molecule based on structure-activity relationships and a detailed analysis of the known properties of a close structural analog, 4-phenoxybenzaldehyde. Most critically, this document outlines a comprehensive, step-by-step experimental workflow for the precise determination and validation of its key physical properties, offering a practical roadmap for researchers encountering similarly uncharacterized compounds.
Introduction and Statement of Data Scarcity
4-(2,4-Dimethylphenoxy)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde moiety linked to a 2,4-dimethylphenyl group through an ether bridge. Its molecular structure combines the reactivity of the aldehyde functional group with the conformational flexibility and hydrophobicity of the diaryl ether core.[2] This makes it a molecule of interest for synthetic programs aiming to develop complex organic molecules.
Despite its potential utility, there is a notable absence of experimentally determined physical property data for 4-(2,4-Dimethylphenoxy)benzaldehyde in the public domain. To facilitate its use in research and development, this guide establishes a predicted property profile and provides a robust framework for its experimental validation.
Analysis of a Structural Analog: 4-Phenoxybenzaldehyde
To build a reliable inferred profile, we first examine the known properties of a simpler, closely related structural analog, 4-phenoxybenzaldehyde (CAS 67-36-7). This compound shares the core diaryl ether benzaldehyde structure but lacks the two methyl substituents on the distal aromatic ring.[3]
| Property | Value for 4-Phenoxybenzaldehyde (CAS 67-36-7) | Source |
| Molecular Formula | C₁₃H₁₀O₂ | [3] |
| Molecular Weight | 198.22 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 146-154 °C at 6 mmHg | [3][4] |
| Refractive Index | 1.6090-1.6130 at 20 °C | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [6][7] |
The physical state (liquid) and high boiling point of 4-phenoxybenzaldehyde are characteristic of aromatic aldehydes with significant molecular weight.[8] The ether linkage and two aromatic rings contribute to strong van der Waals forces, while the polar carbonyl group introduces dipole-dipole interactions, resulting in a boiling point significantly higher than non-polar hydrocarbons of similar mass.[9] Its poor water solubility is expected due to the large, hydrophobic aromatic structure.[7]
Inferred Physicochemical Profile for 4-(2,4-Dimethylphenoxy)benzaldehyde (CAS 78725-49-2)
Based on the principles of structure-property relationships and the data from our analog, we can predict the physical properties of 4-(2,4-Dimethylphenoxy)benzaldehyde. The addition of two methyl groups to the phenoxy ring increases the molecular weight and alters the molecular symmetry and packing potential.
| Property | Inferred/Predicted Value | Rationale |
| Molecular Formula | C₁₅H₁₄O₂ | Addition of two -CH₂- groups to the analog's formula. |
| Molecular Weight | 226.27 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid. | The increased molecular weight and potential for altered crystal packing could result in a low-melting solid. |
| Boiling Point | > 154 °C at 6 mmHg | The increased molecular weight leads to stronger London dispersion forces, which requires more energy to overcome, thus increasing the boiling point relative to the analog.[8] |
| Melting Point | Near or slightly above room temperature. | If solid, the asymmetry introduced by the methyl groups might disrupt efficient crystal lattice packing, leading to a relatively low melting point compared to more symmetrical molecules. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane, THF). | The molecule remains predominantly hydrophobic. Its solubility profile is expected to mirror that of other diaryl ethers and larger aromatic aldehydes.[1][7] |
Proposed Experimental Workflow for Physicochemical Characterization
For any uncharacterized compound, rigorous experimental determination of its properties is paramount for its reliable use in synthesis, formulation, and biological screening. The following section details the necessary protocols.
Material Purity Assessment
Causality: The accuracy of all subsequent physical property measurements is contingent on the purity of the sample. Impurities can depress melting points, alter boiling ranges, and give erroneous spectral data.
Protocol: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)
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qNMR: Dissolve a precisely weighed sample of 4-(2,4-Dimethylphenoxy)benzaldehyde and a certified internal standard (e.g., maleic anhydride) in a deuterated solvent (e.g., CDCl₃). Acquire a ¹H NMR spectrum with a long relaxation delay (d1 ≥ 5T₁). Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity can be calculated based on the integral ratio, the number of protons for each signal, and the initial masses.
-
HPLC: Develop a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient). Inject the sample and analyze the chromatogram using a UV detector set to an appropriate wavelength (e.g., 254 nm). The purity is determined by the area percentage of the main peak. A purity of ≥98% is recommended for accurate physical property determination.
Determination of Key Physical Properties
Protocol: Melting Point (if solid)
-
Load a small amount of the purified, dry solid into a capillary tube.
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Place the tube in a calibrated melting point apparatus.
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Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (≤ 1 °C) indicates high purity.
Protocol: Boiling Point at Reduced Pressure
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Set up a vacuum distillation apparatus.
-
Place a sample of the purified liquid in the distillation flask.
-
Reduce the pressure in the system to a stable, known value (e.g., 6 mmHg) using a vacuum pump and manometer.
-
Heat the flask gradually.
-
Record the temperature at which the vapor and liquid are in equilibrium (i.e., the temperature at which a steady stream of condensate is observed). This is the boiling point at the recorded pressure.
Protocol: Solubility Determination (Gravimetric Method)
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Add an excess amount of 4-(2,4-Dimethylphenoxy)benzaldehyde to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, acetone).
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Allow the vials to stand, permitting the undissolved solute to settle.
-
Carefully withdraw a precise volume of the clear supernatant and filter it through a syringe filter (0.22 µm) into a pre-weighed vial.
-
Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.
-
Weigh the vial containing the dried solute. The mass of the dissolved solute can be used to calculate the solubility in units such as mg/mL.
Spectroscopic Characterization
Causality: Spectroscopic data provides unambiguous confirmation of the molecular structure.
-
¹H and ¹³C NMR: Provides detailed information about the hydrogen and carbon framework, confirming the connectivity of the aromatic rings, the aldehyde proton, and the methyl groups.
-
Infrared (IR) Spectroscopy: Identifies key functional groups. Expect characteristic peaks for the aldehyde C=O stretch (approx. 1690-1710 cm⁻¹), C-H stretches of the aldehyde (approx. 2720 and 2820 cm⁻¹), aromatic C=C stretches (approx. 1450-1600 cm⁻¹), and the C-O-C ether stretch (approx. 1200-1250 cm⁻¹).
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Mass Spectrometry (MS): Confirms the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight (226.27).
Workflow for Physicochemical Characterizationdot
// Connections qNMR -> MP [label="If Pure & Solid"]; HPLC -> BP [label="If Pure & Liquid"]; qNMR -> Sol [label="If Pure"]; HPLC -> NMR_Spec [label="Confirm Structure"]; NMR_Spec -> IR_Spec; IR_Spec -> MS_Spec;
// Invisible nodes for layout {rank=same; HPLC; qNMR;} {rank=same; MP; BP; Sol;} {rank=same; NMR_Spec; IR_Spec; MS_Spec;} }
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Phenoxybenzaldehyde [webbook.nist.gov]
- 5. 4-Phenoxybenzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 8. byjus.com [byjus.com]
- 9. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
